molecular formula C22H27N5OS2 B11444933 4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

Cat. No.: B11444933
M. Wt: 441.6 g/mol
InChI Key: ZWJCFIFFHPWYQO-UHFFFAOYSA-N
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Description

4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is a complex organic compound featuring a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the construction of the tetracyclic core through cyclization reactions. Key reagents used in these steps include various amines, thiols, and halogenated compounds. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Purification processes such as chromatography and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to ensure selective transformations and high yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

Chemistry

In chemistry, 4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in disease pathways.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their efficacy in treating conditions such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and polymer science.

Mechanism of Action

The mechanism of action of 4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine include:

  • Pyrrolidine derivatives
  • Morpholine derivatives
  • Tetracyclic compounds with nitrogen and sulfur heteroatoms

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a tetracyclic core with multiple heteroatoms. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27N5OS2

Molecular Weight

441.6 g/mol

IUPAC Name

4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

InChI

InChI=1S/C22H27N5OS2/c1-22(2)11-14-15(12-29-22)19(27-7-9-28-10-8-27)25-21-16(14)17-18(30-21)20(24-13-23-17)26-5-3-4-6-26/h13H,3-12H2,1-2H3

InChI Key

ZWJCFIFFHPWYQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NC=N4)N5CCCC5)N6CCOCC6)C

Origin of Product

United States

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